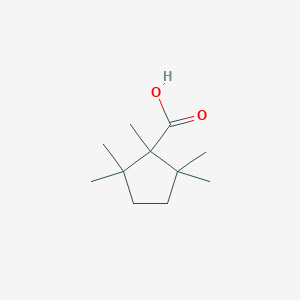
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its highly substituted cyclopentane ring. The molecular formula of this compound is C11H20O2 , and it has a molecular weight of 184.28 g/mol . This compound is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
The synthesis of 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of cyclopentane derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the cyclopentane ring .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, would apply to any scaled-up production process.
Análisis De Reacciones Químicas
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as pharmaceuticals or bioactive agents.
Medicine: While not widely used in clinical settings, the compound’s derivatives may have therapeutic potential, warranting further investigation.
Mecanismo De Acción
The mechanism by which 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating and steric effects of the methyl groups on the cyclopentane ring. These effects can alter the compound’s reactivity and selectivity in various reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparación Con Compuestos Similares
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can be compared to other cyclopentane derivatives, such as:
2-methylcyclopentane-1-carboxylic acid: This compound has a similar structure but with fewer methyl groups, leading to different chemical and physical properties.
1-(Carboxymethyl)cyclopentane-1-carboxylic acid:
The uniqueness of this compound lies in its highly substituted cyclopentane ring, which imparts distinct steric and electronic properties that can be leveraged in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1,2,2,5,5-pentamethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-7-10(3,4)11(9,5)8(12)13/h6-7H2,1-5H3,(H,12,13) |
Clave InChI |
WVEYDANOSIAMSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1(C)C(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


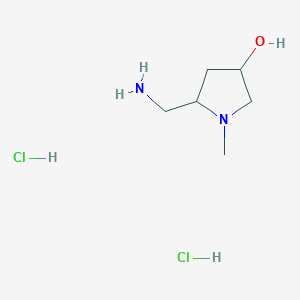
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)

![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)

![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
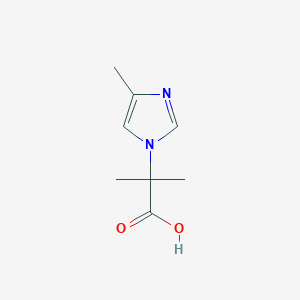

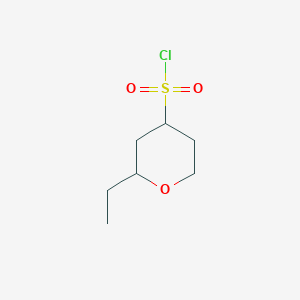
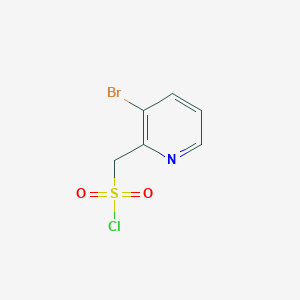
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)
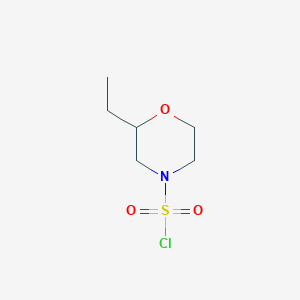

![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
